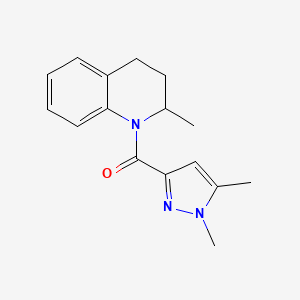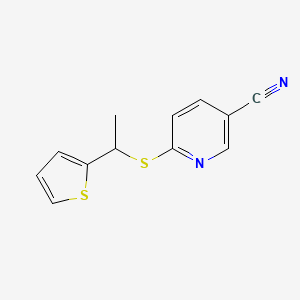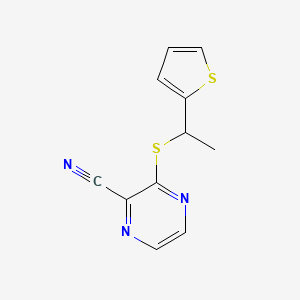![molecular formula C11H19N3O2S B7593700 1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)
1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development and disease treatment. This compound is also known by its chemical name, MTU-027, and has been synthesized using various methods.
作用机制
MTU-027 exerts its biological activity through the inhibition of various enzymes, including acetylcholinesterase and topoisomerase II. The inhibition of these enzymes leads to the accumulation of acetylcholine in the brain and the inhibition of DNA replication, respectively. Additionally, MTU-027 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTU-027 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits DNA replication. In the brain, it inhibits the activity of acetylcholinesterase, leading to the accumulation of acetylcholine. MTU-027 has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria.
实验室实验的优点和局限性
MTU-027 has several advantages and limitations for use in lab experiments. One advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another advantage is its ability to inhibit the activity of acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. One limitation is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines. Another limitation is the lack of available data on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on MTU-027. One direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its pharmacokinetics and pharmacodynamics to better understand its potential toxicity and efficacy. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and bacterial infections.
合成方法
MTU-027 can be synthesized using various methods, including the reaction of 1-(2-methoxyethyl)-3-isocyanatopropyl carbamate with 5-methyl-2-mercapto-1,3-thiazole in the presence of a base. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
科学研究应用
MTU-027 has potential applications in drug development and disease treatment. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer and lung cancer. MTU-027 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-4-9(10-13-7-8(2)17-10)14-11(15)12-5-6-16-3/h7,9H,4-6H2,1-3H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAYNZENFBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(S1)C)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)


![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)

![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)